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Introduction
Ceritinib (Zykadia®) is a second-generation, highly selective, and potent inhibitor of Anaplastic

Lymphoma Kinase (ALK)[1][2]. It is clinically approved for the treatment of ALK-positive

metastatic non-small cell lung cancer (NSCLC)[3][4][5]. Organoid culture systems, which are

three-dimensional (3D) in vitro models that recapitulate the complex architecture and cellular

heterogeneity of original tumors, are increasingly being utilized for preclinical drug screening

and personalized medicine[6]. This document provides detailed application notes and protocols

for the use of ceritinib in organoid culture systems, targeting researchers, scientists, and

professionals in drug development.

Mechanism of Action
Ceritinib is an ATP-competitive ALK tyrosine kinase inhibitor[7]. In cancers driven by ALK

rearrangements, such as a subset of NSCLC, the resulting fusion protein is constitutively

active, leading to the activation of downstream signaling pathways that promote cell

proliferation and survival[4][5][8]. Ceritinib binds to the ATP-binding pocket of the ALK kinase

domain, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream

signaling proteins[4][5]. This blockade leads to the downregulation of key pathways including:

PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell growth,

proliferation, and survival.
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STAT3 Pathway: Blocking STAT3 signaling can induce apoptosis.

ERK1/2 (MAPK) Pathway: Inhibition of this pathway can arrest the cell cycle[1][4].

Ceritinib has also demonstrated efficacy against various crizotinib-resistant ALK mutations[9].

Data Presentation
Table 1: In Vitro Efficacy of Ceritinib in 2D and 3D
Cancer Models

Cell Line Cancer Type Culture Model IC50 / GI50 Reference

H3122 ALK+ NSCLC 2D

~10 nM

(Ceritinib) vs

~100 nM

(Crizotinib)

[1]

H2228 ALK+ NSCLC 2D

~20 nM

(Ceritinib) vs

~200 nM

(Crizotinib)

[1]

HCT-116
Colorectal

Cancer
2D Not specified [10]

HCT-116
Colorectal

Cancer
3D Spheroid Not specified [10]

Ba/F3-NPM-ALK
Anaplastic Large

Cell Lymphoma
2D 26.0 nM [7]

Karpas290
Anaplastic Large

Cell Lymphoma
2D 22.8 nM [7]

Table 2: In Vivo Efficacy of Ceritinib in Xenograft Models
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Xenograft
Model

Cancer Type Treatment
Tumor Growth
Inhibition

Reference

Ba/F3 (EML4-

ALK-WT)
NSCLC

Ceritinib (25

mg/kg)
84.9% [11][12]

Ba/F3 (EML4-

ALK-WT)
NSCLC

PD-L1 inhibitor

(10 mg/kg)
20.0% [11][12]

Ba/F3 (EML4-

ALK-WT)
NSCLC

Ceritinib + PD-L1

inhibitor
91.9% [11][12]

SU-DHL-1
Anaplastic Large

Cell Lymphoma

Ceritinib (50

mg/kg)

Significant tumor

growth inhibition
[1]

Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids
(PDOs) for Ceritinib Screening
This protocol is a generalized procedure and may require optimization based on the specific

tumor type.

Materials:

Fresh tumor tissue biopsy

DMEM/F-12 medium

Collagenase Type IV

Dispase

Trypsin-EDTA

Fetal Bovine Serum (FBS)

Matrigel® or other basement membrane extract
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Organoid culture medium (specific to tissue of origin)

ROCK inhibitor (e.g., Y-27632)

Antibiotics (Penicillin-Streptomycin)

Procedure:

Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with

DMEM/F-12 medium on ice and process within 2-4 hours.

Mechanical and Enzymatic Dissociation:

Wash the tissue multiple times with cold PBS containing antibiotics.

Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

Incubate the fragments in a digestion solution containing Collagenase Type IV and

Dispase at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated

into small cell clusters.

Neutralize the enzymatic activity with DMEM/F-12 containing 10% FBS.

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

Cell Plating and Organoid Formation:

Centrifuge the cell suspension and resuspend the pellet in a small volume of organoid

culture medium.

Mix the cell suspension with Matrigel® at a 1:1 ratio on ice.

Plate 50 µL domes of the Matrigel®-cell mixture into pre-warmed 24-well plates.

Allow the Matrigel® to solidify at 37°C for 15-30 minutes.

Carefully add 500 µL of organoid culture medium supplemented with ROCK inhibitor to

each well.
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Organoid Culture and Maintenance:

Culture the organoids at 37°C in a 5% CO₂ incubator.

Change the medium every 2-3 days.

Passage the organoids every 7-14 days by mechanically or enzymatically dissociating

them and re-plating in fresh Matrigel®.

Protocol 2: Ceritinib Treatment and Viability/Apoptosis
Assays in Organoids
Materials:

Established organoid cultures

Ceritinib stock solution (dissolved in DMSO)

Organoid culture medium

CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar

Caspase-Glo® 3/7 Assay (Promega) or similar

Multi-well plates (96-well or 384-well)

Procedure:

Organoid Plating for Drug Screening:

Harvest established organoids and dissociate them into small fragments or single cells.

Count the cells and plate a standardized number of cells/organoid fragments in Matrigel®

domes in a 96-well or 384-well plate.

Allow organoids to form for 3-5 days before treatment.

Ceritinib Treatment:
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Prepare a serial dilution of ceritinib in organoid culture medium. A typical starting

concentration range could be 0.01 µM to 10 µM. Include a DMSO vehicle control.

Carefully remove the existing medium from the organoid wells and replace it with the

medium containing the different concentrations of ceritinib.

Incubate the plates for 72-120 hours at 37°C and 5% CO₂.

Cell Viability Assay (e.g., CellTiter-Glo® 3D):

Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.

Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent

signal.

Measure luminescence using a plate reader.

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Apoptosis Assay (e.g., Caspase-Glo® 3/7):

Follow a similar procedure to the viability assay, using the Caspase-Glo® 3/7 reagent.

Measure luminescence to quantify caspase-3/7 activity, which is a hallmark of apoptosis.

Mandatory Visualizations
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Caption: Ceritinib inhibits the ALK fusion protein, blocking downstream signaling pathways.
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Caption: Workflow for patient-derived organoid generation and ceritinib drug screening.
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Caption: Logical relationship of ceritinib action and potential resistance mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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